

# Spectroscopic Characterization of Sodium Glycolate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Sodium glycolate*

Cat. No.: *B146980*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **sodium glycolate** (HOCH2COONa), a compound of significant interest in the pharmaceutical and cosmetic industries. Utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document outlines detailed methodologies, data interpretation, and experimental workflows to facilitate accurate and reproducible analysis.

## Introduction

**Sodium glycolate**, the sodium salt of glycolic acid, serves various functions in drug formulations, including as a pH adjuster, buffering agent, and chelating agent. Its precise identification and characterization are crucial for ensuring product quality, stability, and performance. NMR and FTIR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in **sodium glycolate**, enabling its unambiguous identification and purity assessment.

## Principles of Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that exploits the magnetic properties of atomic nuclei. For **sodium glycolate**,  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) NMR are particularly informative.

- $^1\text{H}$  NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
- $^{13}\text{C}$  NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment.

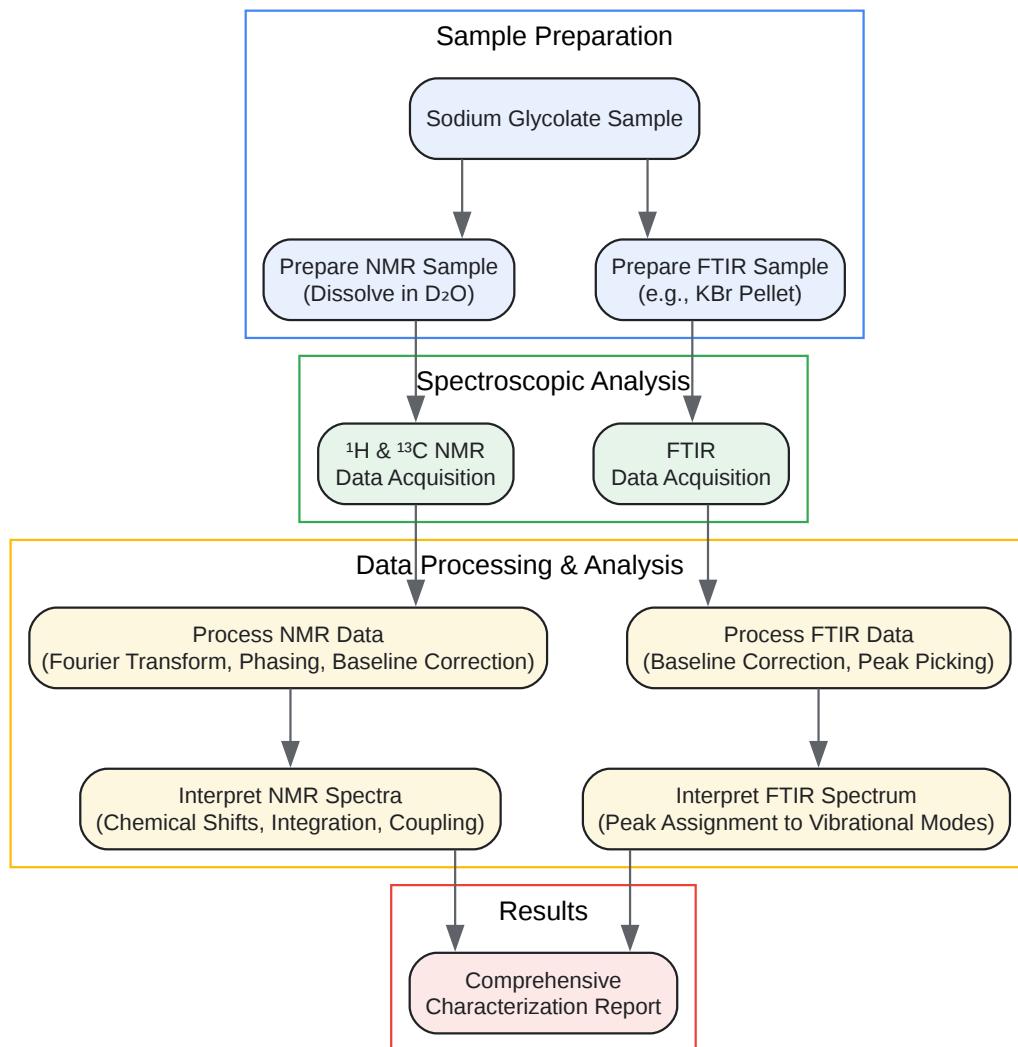
## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed radiation corresponds to the vibrational frequencies of the bonds within the molecule. This technique is highly effective for identifying the functional groups present in a compound.

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **sodium glycolate**.

## Experimental Workflow for Spectroscopic Characterization of Sodium Glycolate

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## Experimental Workflow for Spectroscopic Characterization

## Experimental Protocols

## NMR Spectroscopy

- Accurately weigh approximately 42 mg of **sodium glycolate**.
- Dissolve the sample in 0.5 mL of deuterium oxide (D<sub>2</sub>O).
- Transfer the solution to a 5 mm NMR tube.
- Spectrometer: 300 MHz NMR Spectrometer
- Solvent: D<sub>2</sub>O
- Temperature: 25 °C
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 2.0 s
- Spectrometer: 100 MHz NMR Spectrometer (on a 400 MHz system)
- Solvent: D<sub>2</sub>O
- Temperature: 25 °C
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s

## FTIR Spectroscopy

- Grind a small amount (1-2 mg) of **sodium glycolate** with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-pressing die.
- Press the powder under high pressure (approximately 8-10 tons) to form a transparent or semi-transparent pellet.
- Spectrometer: FTIR Spectrometer with a DTGS detector
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: A spectrum of a pure KBr pellet should be acquired as the background.

## Data Presentation and Interpretation

### NMR Spectral Data

The following tables summarize the expected chemical shifts for **sodium glycolate** in  $\text{D}_2\text{O}$ .

Table 1:  $^1\text{H}$  NMR Spectral Data for **Sodium Glycolate**

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment         |
|----------------------|--------------|-------------|--------------------|
| ~3.95                | Singlet      | 2H          | -CH <sub>2</sub> - |

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **Sodium Glycolate**

| Chemical Shift (ppm) | Assignment         |
|----------------------|--------------------|
| ~64                  | -CH <sub>2</sub> - |
| ~181                 | -COO <sup>-</sup>  |

The  $^1\text{H}$  NMR spectrum of **sodium glycolate** is characterized by a single peak corresponding to the two equivalent protons of the methylene group (-CH<sub>2</sub>).<sup>[1]</sup> In the  $^{13}\text{C}$  NMR spectrum, two distinct signals are observed, corresponding to the methylene carbon and the carboxylate carbon.<sup>[2]</sup>

## FTIR Spectral Data

The FTIR spectrum of **sodium glycolate** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: FTIR Peak Assignments for **Sodium Glycolate**

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode         | Functional Group                 |
|--------------------------------|--------------------------|----------------------------------|
| 3400 - 3200 (broad)            | O-H stretch              | Hydroxyl (-OH)                   |
| 2950 - 2850                    | C-H stretch              | Methylene (-CH <sub>2</sub> )    |
| ~1600                          | C=O stretch (asymmetric) | Carboxylate (-COO <sup>-</sup> ) |
| ~1420                          | C-O stretch / O-H bend   | Carboxylate / Hydroxyl           |
| ~1330                          | C-H bend                 | Methylene (-CH <sub>2</sub> )    |
| ~1080                          | C-O stretch              | Primary Alcohol                  |
| ~900                           | O-H bend (out-of-plane)  | Hydroxyl (-OH)                   |

The broad absorption band in the region of 3400-3200 cm<sup>-1</sup> is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The strong absorption around 1600 cm<sup>-1</sup> is characteristic of the asymmetric stretching vibration of the carboxylate anion (-COO<sup>-</sup>). The presence of bands corresponding to C-H and C-O stretching and bending vibrations further confirms the structure of **sodium glycolate**.<sup>[3][4]</sup>

## Conclusion

NMR and FTIR spectroscopy are indispensable tools for the comprehensive characterization of **sodium glycolate**. The detailed protocols and spectral data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and assess the quality of this important pharmaceutical excipient.

Adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the development of safe and effective pharmaceutical products.

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